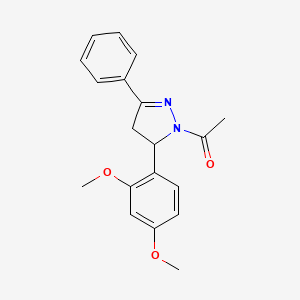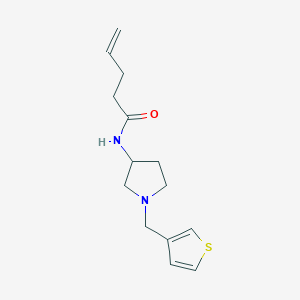
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a pentenamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a halogenated pyrrolidine intermediate.
Formation of the Pentenamide Group: This step involves the reaction of the pyrrolidine-thiophene intermediate with a pentenoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under hydrogenation conditions.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Nucleophiles such as alkyl halides or organometallic reagents can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of thiophene and pyrrolidine derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with protein active sites, while the thiophene ring can engage in π-π interactions with aromatic amino acids. The pentenamide group can form hydrogen bonds with polar residues, stabilizing the compound within the binding site.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)pent-4-enamide
- N-(1-(furan-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide
- N-(1-(benzyl)pyrrolidin-3-yl)pent-4-enamide
Uniqueness
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and interactions with biological targets. This makes it a valuable compound for the development of selective drugs and advanced materials.
Propiedades
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-2-3-4-14(17)15-13-5-7-16(10-13)9-12-6-8-18-11-12/h2,6,8,11,13H,1,3-5,7,9-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANUTRVZDITEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1CCN(C1)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((3,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903126.png)
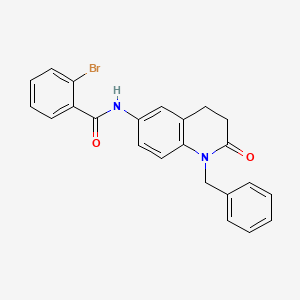
![1-(4-Butoxyphenyl)-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B2903129.png)
![8-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B2903132.png)
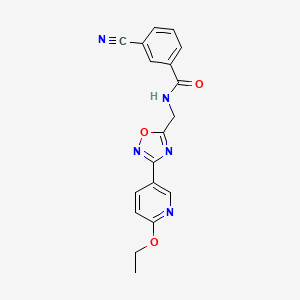
![1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2903136.png)
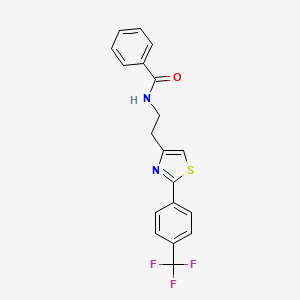
![N4-(3,4-dimethylphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2903138.png)
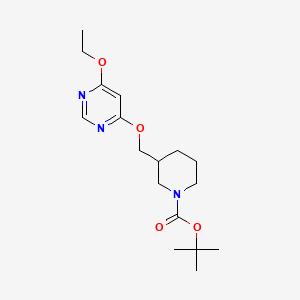
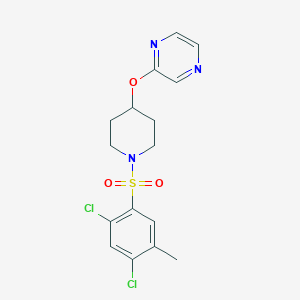
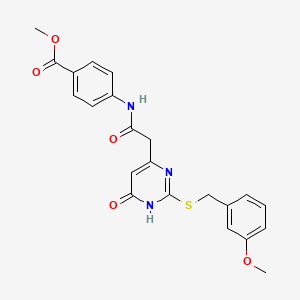
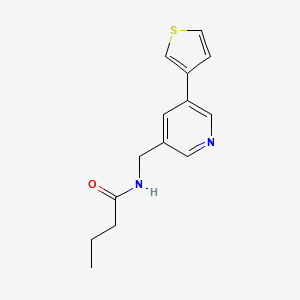
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxybenzamide](/img/structure/B2903144.png)
